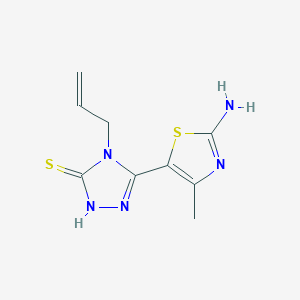

3-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Description

Properties

IUPAC Name |

3-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5S2/c1-3-4-14-7(12-13-9(14)15)6-5(2)11-8(10)16-6/h3H,1,4H2,2H3,(H2,10,11)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVHHRGSWQBLDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=NNC(=S)N2CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

- Thiazole and Triazole Moieties : These heterocyclic rings are known for their pharmacological properties.

- Allyl Group : The prop-2-en-1-yl group can enhance lipophilicity and biological interactions.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃OS₂ |

| Molecular Weight | 241.33 g/mol |

| CAS Number | 5747-94-4 |

Anticancer Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit notable anticancer properties. For instance, studies have shown that derivatives of thiazole demonstrate cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. Specifically:

- IC50 Values : Compounds derived from thiazoles often show IC50 values in the low micromolar range, indicating potent anticancer activity. For example, certain thiazole derivatives have been reported with IC50 values around 1.61 µg/mL against specific cancer types .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazole-containing compounds have demonstrated efficacy against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Some thiazole derivatives have MIC values as low as 50 μg/mL against tested organisms, suggesting strong antimicrobial potential .

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : Some thiazole derivatives exhibit antioxidant properties, which may protect normal cells from oxidative stress during treatment .

Study 1: Anticancer Activity Evaluation

In a recent study by Evren et al. (2019), novel thiazole derivatives were synthesized and evaluated for their anticancer effects. The most active compound demonstrated an IC50 value of 18.4 mg/kg in a mouse model, showcasing its potential as a therapeutic agent against tumors .

Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing thiazole-based compounds for antimicrobial testing. The results indicated that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What synthetic methodologies are most effective for preparing 3-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via nucleophilic substitution and heterocyclization reactions. A starting reagent like thiosemicarbazide reacts with carbon disulfide in dimethylformamide to form a thione intermediate, followed by alkylation with prop-2-en-1-yl groups. Optimization involves adjusting solvent polarity (e.g., ethanol for S-alkylation), stoichiometric ratios (equimolar alkali for deprotonation), and reaction time (reflux for 1–2 hours) to maximize yield . Purity is confirmed via HPLC, and structural validation employs H NMR (δ 5.2–5.8 ppm for allyl protons) and IR (C=S stretch at ~1200 cm) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Answer: Key techniques include:

- H/C NMR : Assigns proton environments (e.g., allyl group protons) and carbon backbone.

- IR Spectroscopy : Identifies functional groups (e.g., C=S, NH) .

- Elemental Analysis : Confirms C, H, N, S content within ±0.4% theoretical values .

- HPLC : Establishes purity (>95%) via retention time consistency .

Q. What are the primary challenges in isolating and stabilizing this compound during synthesis?

Answer: Challenges include:

- Oxidative Degradation : The thione group (C=S) is prone to oxidation; use inert atmospheres (N) and antioxidants like BHT.

- Solubility Issues : Recrystallization from methanol/water mixtures improves stability .

- Hygroscopicity : Store under desiccated conditions to prevent hydration .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular modeling predict the electronic properties and reactivity of this compound?

Answer: DFT (B3LYP/6-311G(d,p)) calculates:

- HOMO-LUMO Gaps : Predicts charge transfer behavior (e.g., ∆E ~3.5 eV indicates moderate reactivity) .

- Electrostatic Potential Maps : Identifies nucleophilic/electrophilic sites (e.g., sulfur atoms as nucleophilic centers) .

- Vibrational Frequencies : Validates IR spectral assignments (e.g., C=S stretch deviation <5 cm) . Software like Multiwfn visualizes electron localization function (ELF) and bond orders .

Q. How can X-ray crystallography resolve structural ambiguities, and what software tools are essential for data refinement?

Answer: Single-crystal X-ray diffraction determines:

- Torsion Angles : Confirms allyl group orientation (e.g., dihedral angles ~67° between triazole and aromatic rings) .

- Hydrogen Bonding : Identifies intermolecular interactions (e.g., N–H···S and O–H···S bonds) stabilizing the lattice .

- Software : SHELXL refines structures using least-squares minimization, while ORTEP-3 generates publication-quality thermal ellipsoid plots .

Q. How should researchers address contradictions in reported biological activities of analogous 1,2,4-triazole-3-thiones?

Answer: Discrepancies arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., NO) enhance antimicrobial activity but reduce solubility .

- Assay Variability : Standardize MIC tests using CLSI guidelines to compare data.

- Conformational Flexibility : Use molecular dynamics (MD) simulations to correlate bioactivity with rotatable bond angles (e.g., allyl group rotation) .

Q. What strategies are effective for derivatizing this compound to enhance its physicochemical or pharmacological properties?

Answer: Derivatization approaches include:

- S-Alkylation : Introduce alkyl/aryl groups at the thione sulfur to modulate lipophilicity (logP) .

- Hybridization : Attach pharmacophores (e.g., pyridine, furan) via nucleophilic substitution to target specific enzymes .

- Prodrug Design : Acetylate the amino group to improve bioavailability, with hydrolysis in vivo restoring activity .

Q. How can researchers design experiments to elucidate the mechanism of action in biological systems?

Answer: Key steps:

- Target Prediction : Use molecular docking (AutoDock Vina) to identify binding sites (e.g., bacterial dihydrofolate reductase) .

- Metabolic Profiling : LC-MS/MS tracks metabolite formation in hepatic microsomes.

- Kinetic Studies : Measure IC values under varying pH/temperature to assess enzyme inhibition stability .

Methodological Resources Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.